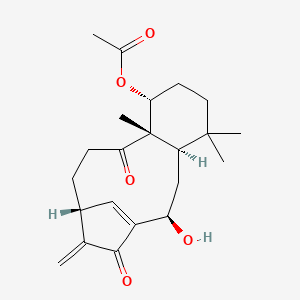

Nampamp-ile-hse lactone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

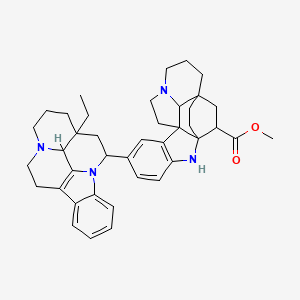

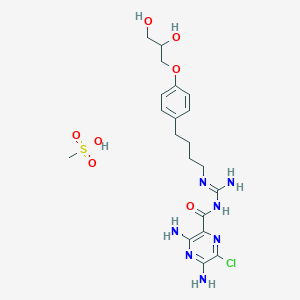

L 731734 is an inhibitor of farnesyltransferase; a prodrug of L 731735.

Scientific Research Applications

Quorum Sensing in Bacterial Pathogens

Nampamp-ile-hse lactone, more commonly known as N-acylhomoserine lactone (AHL), plays a significant role in quorum sensing among gram-negative bacteria, impacting the regulation of genes associated with virulence. This phenomenon involves the density-dependent control of these genes, crucial for bacterial communication and pathogenicity. For instance, in Pseudomonas aeruginosa and Yersinia pseudotuberculosis, AHLs accumulate to threshold concentrations, activating target genes related to virulence (Yates et al., 2002).

Interaction with Plant Cells

AHLs can also influence the behavior of plant cells, with studies showing that certain AHLs, like N-butyryl-homoserine lactone, induce intracellular calcium elevation in Arabidopsis root cells. This demonstrates a cross-kingdom interaction where bacterial quorum-sensing molecules elicit responses in plants, potentially influencing plant defense mechanisms (Song et al., 2011).

Metabolism by Other Bacterial Species

Certain bacterial species, such as Variovorax paradoxus, have the capability to degrade and grow on AHLs, utilizing them as energy and nitrogen sources. This reflects the complex ecological interactions in microbial communities and the potential for AHLs to be metabolically processed in various environmental contexts (Leadbetter & Greenberg, 2000).

Therapeutic Potential in Cancer Treatment

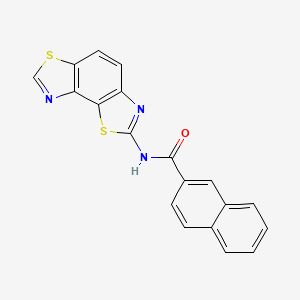

Sesquiterpene lactones, a class of compounds structurally similar to this compound, have shown potential in cancer treatment. Their specific chemical properties, such as alkylating center reactivity and molecular geometry, make them selective toward tumor and cancer stem cells, influencing specific signaling pathways and showing promise in clinical trials (Ghantous et al., 2010).

Anti-Inflammatory Applications

Sesquiterpene lactones from various plants have been identified as potential natural anti-inflammatory agents. Their ability to reduce cytokine levels suggests a promising avenue for developing novel treatments for inflammatory conditions (Wang et al., 2017).

Impact on Cell-to-Cell Communication in Bacteria

AHLs are central to quorum sensing in bacterial communities, regulating a diverse range of physiological processes from bioluminescence to motility. Understanding AHL-mediated quorum sensing is crucial for grasping the complexities of microbial community behavior and intercellular signaling mechanisms (Fuqua et al., 2001).

properties

CAS RN |

149786-89-0 |

|---|---|

Molecular Formula |

C19H38N4O3S |

Molecular Weight |

402.59 |

IUPAC Name |

2-[[2-[(2-amino-3-sulfanylpropyl)amino]-3-methylpentyl]amino]-3-methyl-N-(2-oxooxolan-3-yl)pentanamide |

InChI |

InChI=1S/C19H38N4O3S/c1-5-12(3)16(21-9-14(20)11-27)10-22-17(13(4)6-2)18(24)23-15-7-8-26-19(15)25/h12-17,21-22,27H,5-11,20H2,1-4H3,(H,23,24) |

InChI Key |

SSUQYMRCKYEGEO-DETBXZTBSA-N |

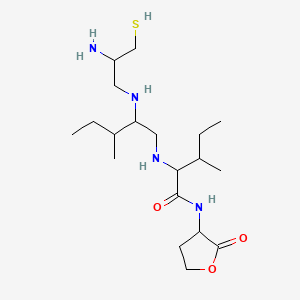

SMILES |

CCC(C)C(CNC(C(C)CC)C(=O)NC1CCOC1=O)NCC(CS)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

L 731734; L-731734; L731734; L-731,734; L731,734; L 731,734; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(8-Amino-3-(tert-butyl)imidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B608349.png)

![1-[3-[[3,5-Dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]methyl]azetidin-1-yl]ethanone](/img/structure/B608358.png)

![1,1,1,3,3,3-Hexafluoropropan-2-yl 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B608362.png)

![6-benzyl-3-(pyridin-4-yl)-5,6-dihydro-1H-pyrazolo[4,3-g]quinazolin-7(8H)-one](/img/structure/B608364.png)